2,3-dihydro-1H-indol-1-yl[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone
Overview
Description
2,3-dihydro-1H-indol-1-yl[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound that combines the structural features of both indoline and pyrazole. The presence of a trifluoromethyl group in the pyrazole ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of methyl hydrazine hydrochloride with ethyl 4,4,4-trifluoroacetoacetate under controlled conditions.
Coupling with Indoline: The synthesized pyrazole derivative is then coupled with indoline using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indol-1-yl[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline and pyrazole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share structural similarities with the indoline moiety.
Pyrazole Derivatives: Compounds such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole are structurally related.
Uniqueness
2,3-dihydro-1H-indol-1-yl[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone is unique due to the combination of indoline and pyrazole rings, along with the presence of a trifluoromethyl group. This structural arrangement enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-19-12(14(15,16)17)8-10(18-19)13(21)20-7-6-9-4-2-3-5-11(9)20/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHKKTDGBUUPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCC3=CC=CC=C32)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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